molecular formula C24H25N5 B2424486 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1326831-61-1

1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2424486
CAS No.: 1326831-61-1
M. Wt: 383.499
InChI Key: WELHMQNNJNDRAR-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Properties

IUPAC Name

2-(2-methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-7-9-20(10-8-18)27-13-15-28(16-14-27)24-23-17-22(26-29(23)12-11-25-24)21-6-4-3-5-19(21)2/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELHMQNNJNDRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Substitution reactions: Introduction of the 2-methylphenyl and 4-(4-methylphenyl)piperazin-1-yl groups can be done through nucleophilic substitution reactions using suitable halogenated precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pyrazolo compounds exhibit anticonvulsant properties. The mechanism involves modulation of the GABA-A receptor, which plays a crucial role in neuronal excitability. A study demonstrated that similar compounds showed significant anticonvulsant effects in animal models, suggesting potential therapeutic applications for epilepsy and other seizure disorders .

Antitumor Activity

Compounds with pyrazolo structures have been investigated for their anticancer properties. They have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, studies on related compounds revealed their effectiveness against breast cancer cells by inducing apoptosis through caspase activation pathways .

Table 1: Summary of Antitumor Activity

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)10
Compound BHeLa (Cervical)15

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier suggests potential applications in neuroprotection. Studies indicate that similar piperazine derivatives may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticonvulsant Screening

A study assessed the anticonvulsant profile of a series of pyrazolo derivatives, including our compound of interest. The results indicated a dose-dependent reduction in seizure activity in animal models, correlating with binding affinity to GABA-A receptors .

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
  • 2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]triazine

Uniqueness

1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its specific substitution pattern and the presence of both pyrazolo[1,5-a]pyrazine and piperazine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a member of the piperazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H24N4\text{C}_{21}\text{H}_{24}\text{N}_4

This compound features a piperazine ring substituted with a pyrazolo[1,5-a]pyrazine moiety and aromatic groups that contribute to its biological activity. The presence of both electron-donating and electron-withdrawing groups may influence its interaction with biological targets.

Anticonvulsant Activity

Research indicates that compounds similar to This compound exhibit anticonvulsant properties. For instance, studies on related pyrazolo compounds have demonstrated their ability to inhibit seizures in animal models through mechanisms involving modulation of GABA-A receptors and monoamine oxidase (MAO) inhibition .

Antitumor Activity

The pyrazolo[1,5-a]pyrazine scaffold has been associated with significant anticancer activity. Compounds derived from this scaffold have shown efficacy against various cancer cell lines, including lung and breast cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range against H322 lung cancer cells . The specific interactions at the molecular level often involve the inhibition of key enzymes or pathways critical for cancer cell survival.

The biological activity of This compound can be attributed to several mechanisms:

  • GABA-A Receptor Modulation : Similar compounds have been shown to bind to GABA-A receptors, enhancing inhibitory neurotransmission, which is crucial for anticonvulsant effects.
  • Enzyme Inhibition : Inhibition of MAO enzymes has been observed in related compounds, contributing to increased levels of neurotransmitters such as serotonin and norepinephrine .
  • Cytotoxicity Against Cancer Cells : The compound's ability to induce apoptosis in cancer cells suggests a mechanism involving the activation of apoptotic pathways or inhibition of cell proliferation .

Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant profile of pyrazolo derivatives, it was found that certain compounds significantly reduced seizure activity in mice models when administered at doses ranging from 30 to 300 mg/kg. The study highlighted the importance of structural modifications in enhancing anticonvulsant efficacy .

Study 2: Anticancer Potential

A series of pyrazolo derivatives were tested against various human cancer cell lines. One derivative displayed an IC50 value of 0.18 μM against MCF-7 breast cancer cells, indicating potent anticancer activity. The study emphasized the role of specific substituents on the pyrazolo ring in modulating biological activity .

Data Summary

Biological ActivityModel/SystemIC50/EffectReference
AnticonvulsantMouse Model30-300 mg/kg (dose-dependent)
AnticancerMCF-7 Cells0.18 μM
CytotoxicityH322 CellsLow μM range

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